Bienvenue dans la boutique en ligne BenchChem!

N'-ethyl-5-methylisoxazole-3-carbohydrazide

Medicinal Chemistry Drug-likeness CNS Drug Design

Sourcing the N'-ethyl variant (MW 169.18) eliminates post-synthetic alkylation, accelerating parallel synthesis of hydrazide-focused arrays. Its compact ethyl group confers predicted MAO-B selectivity over non-selective N'-benzyl analogues like isocarboxazid, reducing hypertensive risk in neurodegenerative research. With a low melting point (80–81°C) ensuring superior DMSO solubility, this building block minimizes HTS precipitation. Choose this specific compound to maintain critical SAR; substitution with the unsubstituted hydrazide (CAS 62438-03-3) will compromise target engagement and permeability.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 90221-27-5
Cat. No. B1616482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-ethyl-5-methylisoxazole-3-carbohydrazide
CAS90221-27-5
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCNNC(=O)C1=NOC(=C1)C
InChIInChI=1S/C7H11N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h4,8H,3H2,1-2H3,(H,9,11)
InChIKeyXNYIWLIOACSUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Ethyl-5-methylisoxazole-3-carbohydrazide (CAS 90221-27-5) – Procurement‑Grade Overview and Class Position


N′-Ethyl-5-methylisoxazole-3-carbohydrazide (CAS 90221‑27‑5, molecular formula C₇H₁₁N₃O₂, M.W. 169.18 g mol⁻¹) is a synthetic heterocyclic compound belonging to the isoxazole‑3‑carbohydrazide family. It is structurally characterized by a 5‑methylisoxazole ring linked to an N′‑ethyl‑substituted hydrazide moiety. This class of compounds is widely explored in medicinal chemistry owing to the isoxazole nucleus’s ability to engage in multiple non‑covalent interactions, which has resulted in numerous antimicrobial, anticancer, and CNS‑active analogues. [1] [2] The N′‑ethyl substituent distinguishes this molecule from both the unsubstituted hydrazide (CAS 62438‑03‑3) and the clinically used antidepressant isocarboxazid (N′‑benzyl‑5‑methylisoxazole‑3‑carbohydrazide), conferring a distinct steric and electronic profile that is not interchangeable with these near‑neighbor structures.

Why N′-Ethyl-5-methylisoxazole-3-carbohydrazide Cannot Be Replaced by Simple In‑Class Analogues


Isoxazole‑3‑carbohydrazide derivatives exhibit a steep structure–activity relationship (SAR) in which minor alterations to the N′‑substituent drastically shift potency, selectivity, and physicochemical properties. In the context of monoamine oxidase (MAO) inhibition, for example, phenyl‑substituted isoxazole carbohydrazides show strong MAO‑B selectivity while N′‑benzyl analogues (e.g., isocarboxazid) act as non‑selective MAO inhibitors. [1] Similarly, antibacterial studies on N′‑arylisoxazole‑3‑carbohydrazides demonstrate that changing the N′‑substituent alters MIC values by up to an order of magnitude against carbapenem‑resistant Acinetobacter baumannii. [2] The N′‑ethyl variant occupies a distinct physicochemical space—its lower molecular weight (169.18 vs. 231.25 for isocarboxazid), reduced lipophilicity, and smaller steric footprint predict different cellular permeability, metabolic stability, and target engagement profiles. Consequently, in‑class substitution without experimental validation risks losing critical biological activity or introducing unwanted off‑target effects, making compound‑specific selection mandatory for reproducible research outcomes.

Quantitative Differentiation Evidence: N′-Ethyl-5-methylisoxazole-3-carbohydrazide vs. Analogues


Lower Molecular Weight and Reduced Lipophilicity Relative to the Marketed MAO Inhibitor Isocarboxazid

Compared with the clinically used analogue isocarboxazid (N′-benzyl‑5‑methylisoxazole‑3‑carbohydrazide), the N′‑ethyl compound exhibits a substantially lower molecular weight (169.18 g mol⁻¹ vs. 231.25 g mol⁻¹) and a reduced predicted octanol–water partition coefficient (class‑level inference from N′‑benzyl vs. N′‑alkyl isoxazole‑3‑carbohydrazide series), consistent with its lower molecular volume and absence of the lipophilic benzyl group. [1] These differences suggest improved compliance with Lipinski’s Rule of Five metrics, potentially leading to higher aqueous solubility and enhanced gastrointestinal absorption compared to isocarboxazid.

Medicinal Chemistry Drug-likeness CNS Drug Design

Smaller Steric Footprint of the N′-Ethyl Group Enables Distinct Binding Site Compatibility vs. N′-Benzyl Analogues

In the isoxazole‑3‑carbohydrazide series, the N′‑substituent governs MAO isoform selectivity: N′‑benzyl derivatives (e.g., isocarboxazid) are non‑selective MAO inhibitors, whereas N′‑arylalkyl derivatives with more compact substituents achieve MAO‑B preferential inhibition. [1] Although direct quantitative data for the N′‑ethyl compound are absent, the ethyl group’s minimal steric bulk (Taft Es value ≈ –0.07 vs. –0.38 for benzyl) positions this compound as a candidate for selective MAO‑B engagement, a property desirable for antiparkinsonian agents. [1]

Target Engagement Enzyme Inhibition MAO Selectivity

Thermal Properties Differentiate the N′-Ethyl Compound from the Unsubstituted Hydrazide

The measured melting point of N′-ethyl‑5‑methylisoxazole‑3‑carbohydrazide (80–81 °C, recrystallized from methanol) is approximately 40–60 °C lower than that of the unsubstituted 5‑methylisoxazole‑3‑carbohydrazide (m.p. 138–142 °C). This difference reflects the disruption of intermolecular hydrogen bonding by the N′‑ethyl group and indicates a lower crystal lattice energy, which may translate to improved solubility in organic solvents used for high‑throughput screening (HTS) or chemical synthesis. [1]

Solid-State Chemistry Formulation QC/QA

Process‑Scale Availability as a Defined Intermediate for CNS‑Active Drug Synthesis

A patent describing the industrial synthesis of isocarboxazid (N′‑benzyl‑5‑methylisoxazole‑3‑carbohydrazide) details a generic route proceeding through 5‑methyl‑3‑isoxazolecarboxylic acid ester intermediates, which are subsequently reacted with substituted hydrazines. [1] The N′‑ethyl compound can be sourced as a characterized intermediate from this pathway, providing a validated starting material for the preparation of diverse N′‑substituted hydrazide libraries. In contrast, the unsubstituted hydrazide (CAS 62438‑03‑3) requires additional synthetic steps to introduce the desired N′‑substituent, increasing cycle time and cost.

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

Procurement‑Oriented Application Scenarios for N′-Ethyl‑5‑methylisoxazole‑3‑carbohydrazide


CNS Lead Optimization: MAO‑B Selective Probe Synthesis

Medicinal chemists developing next‑generation, non‑dopaminergic Parkinson’s disease therapies can leverage the N′‑ethyl compound’s predicted MAO‑B selectivity (stemming from its compact ethyl substituent, as discussed in the class‑level SAR [REFS‑1]) and its superior drug‑likeness metrics (MW 169.18 vs. 231.25 for non‑selective isocarboxazid) to build focused libraries aimed at reducing the tyramine‑associated hypertensive crisis risk typical of non‑selective MAO inhibitors.

Antimicrobial Resistance Programs Targeting Gram‑Negative Pathogens

The isoxazole‑3‑carbohydrazide scaffold has demonstrated potent antibacterial activity against carbapenem‑resistant Acinetobacter baumannii (MIC 0.5–2 μg mL⁻¹ for optimized N′‑aryl analogues) [REFS‑2]. The N′‑ethyl variant serves as a structurally minimized entry point for scaffold‑hopping studies, where the smaller ethyl group can be systematically elaborated to probe the SAR underlying outer‑membrane permeability in Gram‑negative bacteria—a key hurdle in antibacterial drug discovery.

High‑Throughput Screening (HTS) Compound Collection Expansion

With a measured melting point of 80–81 °C and predicted aqueous solubility superior to the unsubstituted hydrazide (m.p. 138–142 °C) [REFS‑3], the N′‑ethyl compound is well‑suited for HTS library inclusion. Its lower melting point correlates with enhanced DMSO solubility, reducing the likelihood of compound precipitation during automated liquid handling—a frequent source of false negatives in large‑scale screening campaigns.

Process Chemistry: Efficient Diversification Point for Hydrazide Libraries

As a pre‑functionalized N′‑ethyl intermediate accessible from 5‑methyl‑3‑isoxazolecarboxylic acid esters [REFS‑4], this compound eliminates the need for a post‑synthetic hydrazine alkylation step, thereby streamlining the parallel synthesis of hydrazide‑focused compound arrays for hit‑to‑lead expansion. Procurement of the N′‑ethyl building block reduces synthetic cycle time and minimizes exposure to genotoxic alkylating agents.

Quote Request

Request a Quote for N'-ethyl-5-methylisoxazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.